2-Bromophenol

Description

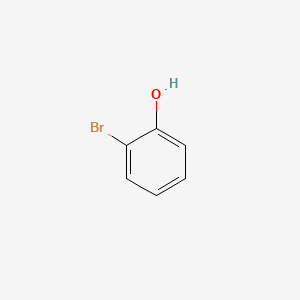

2-Bromophenol (C₆H₅BrO) is an organobromine compound characterized by a bromine atom substituted at the ortho position (C2) of a phenolic ring . It has a molecular weight of 173.007 g/mol and is classified as an o-bromophenol, a subclass of halophenols . This compound is a primary metabolite involved in physiological processes and is naturally abundant in marine ecosystems, particularly in red algae (e.g., Gracilaria spp.) and sponges (Aplysina aerophoba) .

This compound contributes to the distinct "ocean-like" flavor of marine organisms and exhibits pharmacological activities, including antioxidant and antibacterial properties . Industrially, it serves as a precursor in synthesizing anti-benzofuran dimides and other organic compounds .

Structure

3D Structure

Properties

IUPAC Name |

2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADKRMSMGWJZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052641 | |

| Record name | 2-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid | |

| Record name | o-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

194.5 °C | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

107.6 °F (42 °C) closed cup | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in chloroform; soluble in ethanol, ether, alkali | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4924 g/cu cm at 20 °C | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | o-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow to red oily liquid | |

CAS No. |

95-56-7, 32762-51-9 | |

| Record name | 2-Bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0UB206YF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.6 °C | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Bromination of Phenol

The direct bromination of phenol with elemental bromine (Br₂) at elevated temperatures (150–180°C) produces a mixture of 2-bromophenol (ortho), 4-bromophenol (para), and 2,4-dibromophenol. Critical parameters include:

At 170°C, a 1.25:1 Br₂:phenol ratio yields a crude product containing 24% 2,4-dibromophenol, 35% 4-bromophenol, and 41% this compound after 4–8 hours.

Table 1: Equilibrium Composition at 170°C (HBr Catalyst)

| Component | Molar Percentage |

|---|---|

| This compound | 41% |

| 4-Bromophenol | 35% |

| 2,4-Dibromophenol | 24% |

Isomerization of 4-Bromophenol

The para isomer is thermally isomerized to the ortho form using acidic catalysts:

-

Catalysts : HBr, phosphoric acid, or Friedel-Crafts catalysts (e.g., AlCl₃).

-

Mechanism : Acid-catalyzed σ-complex rearrangement facilitates para→ortho migration.

Phosphoric acid (0.1–2% w/w) with HBr gas achieves 95% equilibrium conversion in 8 hours at 170°C. The nonvolatile phosphoric acid remains in the residue for reuse, while HBr is condensed and recycled.

Continuous Cyclic Process for Industrial Production

Reaction-Distillation Integration

A patented cyclic process (US3293309A) maximizes yield and minimizes waste:

-

Bromination : Fresh phenol + residual dibromophenol are reacted with Br₂ at 170°C.

-

Isomerization : Crude mixture is treated with HBr/phosphoric acid at 170°C for 8 hours.

-

Distillation : this compound is separated via vacuum distillation (b.p. 194°C at 760 mmHg).

-

Recycling : Distillation residue (p-bromophenol, 2,4-dibromophenol, catalyst) is reused.

Table 2: Cyclic Process Performance

| Parameter | Value |

|---|---|

| Yield per Cycle | 33–41% |

| Catalyst Loss per Cycle | <0.5% |

| Phenol Conversion | >99% |

Catalyst Optimization

-

HBr Alone : Requires prolonged reaction times (≥48 hours) for equilibrium.

-

HBr + Phosphoric Acid : Reduces isomerization time to 4–8 hours via synergistic Brønsted acidity.

-

Friedel-Crafts Catalysts : AlCl₃ or FeCl₃ show comparable efficacy but introduce metal contamination.

Analytical Validation and Mechanistic Insights

GC-MS Monitoring

Gas chromatography-mass spectrometry (GC-MS) confirms reaction progress and intermediate formation. For example, 2-(2-bromophenoxy)acetaldehyde—a proposed intermediate in acid-catalyzed cyclization—shows distinct fragmentation patterns at m/z 215 (M⁺) and 187 (M⁺ – CO).

Table 3: GC Retention Times (Method: 50°C to 300°C)

| Compound | Retention Time (min) |

|---|---|

| This compound | 12.1 |

| 4-Bromophenol | 13.4 |

| 2,4-Dibromophenol | 16.8 |

Kinetic Studies

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Catalyst Reusability |

|---|---|---|---|

| Direct Bromination | 35–41 | 85–90 | Low |

| Isomerization | 40–45 | 92–95 | High |

| Cyclic Process | 41 | 98 | High |

Chemical Reactions Analysis

Thermal Decomposition in Alkaline Media

2-Bromophenol undergoes rapid debromination in aqueous NaOH at elevated temperatures (200–250°C) ( ). Key findings include:

| Condition | Debromination Efficiency | Major Products |

|---|---|---|

| 250°C, 1M NaOH, 4h | ~100% | Phenol, cresol, 2,2-dimethoxypropane, 4-hydroxy-4-methyl-2-pentanone |

| Presence of oxygen | - | Formic, acetic, and propionic acids (oxidation byproducts) |

| Nitrogen atmosphere | - | Suppressed oxidation; hydrolysis dominates |

-

Debromination efficiency increases with NaOH concentration (0.1–1M).

-

Aliphatic and aromatic byproducts form via cleavage and rearrangement pathways ( ).

Pyrolysis and Dioxin Formation

Gas-phase pyrolysis (300–1000°C) produces hazardous brominated dioxins and furans ( ):

| Temperature | Major Products | Key Pathways |

|---|---|---|

| <700°C | Dibenzo-p-dioxin (DD), 1-monobromodibenzo-p-dioxin | Radical recombination of 2-bromophenoxyl intermediates |

| >700°C | Naphthalene, bromonaphthalene | CO elimination from 2-bromophenoxyl radical to form cyclopentadienyl radicals |

-

Unlike 2-chlorophenol, DD is the dominant product at lower temperatures due to bromine’s higher leaving-group ability.

-

No 4,6-dibromodibenzofuran (4,6-DBDF) forms under pyrolytic conditions ( ).

Bromination and Isomerization

Industrial synthesis of this compound involves brominating phenol in the presence of acidic catalysts (HBr, Friedel-Crafts catalysts) ( ):

| Bromine/Phenol Ratio | Product Composition (Mole %) |

|---|---|

| 1:1 | 32% o-bromophenol, 47% p-bromophenol |

| 1.5:1 | 44% o-bromophenol, 47% p-bromophenol |

-

Isomerization of p-bromophenol to o-bromophenol occurs at 150–200°C via acid-catalyzed equilibrium.

-

Recycling unreacted p-bromophenol and 2,4-dibromophenol improves yield ( ).

Photodegradation

UV/sunlight exposure induces complex degradation pathways ( ):

| Light Source | Key Photoproducts | Reaction Mechanisms |

|---|---|---|

| UV light | Hydroxybromophenols, dibromophenols | Photohydrolysis, bromine transfer, debromination |

| Sunlight | Same as UV (slower kinetics) | Similar pathways with reduced reaction rates |

-

Ten intermediates identified via HPLC-DAD-MS, including bromophenol homologs and hydroxylated derivatives.

-

Multivariate resolution methods (MCR-ALS) confirmed parallel/second-order reaction kinetics ( ).

Reactions with Bromamines

In water treatment, monobromamine (NH₂Br) reacts with phenolic structures to form bromoform (CHBr₃) ( ):

| Reactant | Rate Constant (M⁻¹s⁻¹) | Bromoform Formation |

|---|---|---|

| Phenol | 1.22 × 10⁸ | Negligible at pH 8.1–8.2 |

| Resorcinol | 6.32 × 10² | Significant CHBr₃ at pH 8.1–8.2 |

| NHBr₂ (dibromamine) | Self-decomposition | CHBr₃ forms via HOBr intermediates |

Environmental and Health Implications

Scientific Research Applications

Pharmaceutical Applications

2-Bromophenol serves as a precursor in the synthesis of various pharmaceutical compounds. Its utility in medicinal chemistry includes:

- Synthesis of Antibacterial Agents : It has been used in the development of antibacterial compounds, leveraging its bromine atom's reactivity to create derivatives with enhanced biological activity .

- Antitumor Activity : Research indicates that brominated phenols exhibit significant antitumor properties. For instance, studies on derivatives of this compound have shown promising results against specific cancer cell lines .

Environmental Science

The environmental implications of this compound are notable, particularly concerning its degradation and transformation in ecosystems:

- Photodegradation Studies : Research has demonstrated that this compound undergoes photodegradation under UV light and sunlight. This process involves complex reactions resulting in various byproducts, which can include hydroxyderivatives and other bromophenol homologs. Advanced techniques such as HPLC coupled with mass spectrometry have been employed to analyze these transformations .

- Disinfection Byproduct : In chlorinated water systems, this compound is identified as a disinfection byproduct. Its presence raises concerns regarding water quality and safety, necessitating further studies on its behavior and degradation products in aquatic environments .

Organic Synthesis

This compound is a valuable building block in organic synthesis due to its unique chemical properties:

- Reactions Leading to Benzofurans : It has been utilized in palladium-catalyzed reactions to synthesize benzofurans, showcasing its versatility as a reagent . The reaction conditions allow for broad substrate scope and moderate to excellent yields of the desired products.

- Formation of Dioxins and Furans : Studies have explored the high-temperature oxidative degradation of this compound, revealing pathways leading to the formation of toxic compounds such as dibenzofurans and dioxins. Understanding these pathways is crucial for assessing environmental risks associated with brominated compounds .

Case Study 1: Photodegradation Analysis

A study focused on the photodegradation of this compound under UV light utilized HPLC-DAD-MS techniques to monitor reaction kinetics and identify degradation products. The findings highlighted that while the rate of degradation varied with light exposure, the identity of the photoproducts remained consistent across different conditions .

Case Study 2: Antitumor Activity Assessment

Research conducted on various derivatives of this compound indicated significant antitumor activity against specific cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate the mechanism of action, demonstrating the compound's potential as a lead structure for drug development .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Antibacterial agents, antitumor compounds |

| Environmental Science | Photodegradation studies, disinfection byproduct analysis |

| Organic Synthesis | Synthesis of benzofurans, dioxin formation studies |

Mechanism of Action

The mechanism of action of 2-bromophenol involves its interaction with molecular targets and pathways. It can inhibit enzymes like thymidylate synthase, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 2-bromophenol with its structural isomers and related bromophenols based on formation kinetics, degradation rates, toxicity, and environmental behavior.

Formation and Degradation Dynamics

- Formation Rates: During photobromination of phenol, 4-bromophenol forms preferentially over this compound due to reduced steric hindrance at the para position . The bulky bromine atom faces less resistance when attaching to the aromatic ring at the para site .

- Degradation: this compound degrades faster under UV photolysis compared to 4-bromophenol, which persists longer in marine environments . However, this compound is a stable intermediate in the anaerobic debromination of higher brominated phenols (e.g., 2,4,6-tribromophenol) .

Toxicity and Reactivity

- Toxicity: Despite having a lower HOMO energy (-6.2 eV) than 4-aminophenol (-6.5 eV), this compound exhibits higher toxicity, suggesting non-HOMO factors (e.g., steric effects) influence its biological impact .

- Reactivity: Steric hindrance at the ortho position reduces this compound’s reactivity in organocatalytic cross-coupling reactions compared to 4-bromophenol .

Environmental and Pharmacological Profiles

- Environmental Impact: this compound is a toxic byproduct of pyrolysis in electronic waste, producing hazardous dioxins and furans . Advanced oxidation with ferrate(VI) effectively removes it via phenoxy radical formation .

- Pharmacological Activities: Marine bromophenols, including this compound, demonstrate antioxidant and anti-inflammatory effects, aiding wound healing .

Research Findings and Implications

Microbial Debromination

Marine sponge-associated microorganisms reductively debrominate this compound under methanogenic and sulfidogenic conditions, highlighting its role in natural halogen cycling .

Environmental Remediation

Wet oxidation with ferrate(VI) achieves 90% removal of this compound at optimal molar ratios ([Fe(VI)]/[2-BP] = 42.7) and 25°C, with phenoxy radicals as key intermediates .

Biological Activity

2-Bromophenol is a halogenated phenolic compound that has garnered attention due to its diverse biological activities. This article synthesizes research findings on its biological effects, inhibition mechanisms, and potential applications in pharmacology and environmental science.

This compound (C6H5BrO) is characterized by a bromine atom attached to the second carbon of the phenolic ring. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in both medicinal and environmental studies.

Biological Activities

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition effects on various enzymes, particularly cholinesterases and sulfonotransferases:

- Cholinesterase Inhibition : A study reported that this compound and its derivatives showed strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values ranging from 0.13 to 14.74 nM for AChE and 5.11 to 23.95 nM for BChE . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Sulfotransferase Inhibition : Another study found that this compound significantly inhibited the activity of sulfonotransferases (SULTs), particularly SULT1A1 and SULT1B1, indicating its potential role in modulating drug metabolism and endocrine functions .

| Enzyme | Ki Value (nM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.13 - 14.74 | |

| Butyrylcholinesterase (BChE) | 5.11 - 23.95 | |

| Sulfonotransferases (SULT1A1, SULT1B1) | Not specified |

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in pharmaceuticals and as a preservative in food products.

Environmental Impact

1. Biodegradation

Microbial consortia have been shown to effectively degrade this compound under sulfidogenic conditions, converting it to phenol through reductive dehalogenation. This process is crucial for bioremediation strategies aimed at cleaning contaminated environments .

- A study indicated that microbial cultures could degrade significant concentrations of this compound over time, highlighting its potential for use in bioremediation efforts .

| Substrate | Initial Concentration (μM) | Degradation Time (Days) |

|---|---|---|

| This compound | 213 | 29 |

| Phenol | 182 | 29 |

Case Studies

Case Study: Inhibition of Cholinesterase Enzymes

In a controlled laboratory setting, various bromophenols were synthesized and tested for their inhibitory effects on cholinesterase enzymes. The results demonstrated that specific substitutions on the bromophenol structure significantly enhanced enzyme inhibition, suggesting pathways for developing new therapeutic agents targeting neurodegenerative diseases .

Case Study: Microbial Degradation of this compound

A long-term study involving microbial consortia enriched with sediment from estuarine environments showed that these organisms could utilize this compound as their sole carbon source, effectively degrading it while maintaining metabolic activity over three years . This highlights the compound's environmental persistence and the necessity for effective biodegradation strategies.

Q & A

Q. How can isotopic labeling (e.g., ²H, ¹³C) improve mechanistic studies of this compound transformations?

- Methodological Answer : Deuterated analogs (e.g., 4-Bromophenol-2,3,5,6-d₄) enable tracking of hydrogen abstraction sites during photolysis. Use ¹³C-labeled this compound in NMR studies to map carbon skeleton rearrangements. Synthesize labeled compounds via catalytic H/D exchange or custom bromination of isotopically enriched phenol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.